Diethylmethylamine acts as a strong organic base, making it a valuable reagent in numerous organic syntheses. Its basicity allows it to deprotonate various acidic compounds, facilitating further chemical transformations. This property is crucial in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and other complex organic compounds [].
Due to its reactivity, diethylmethylamine is used in the preparation of various organic intermediates. These intermediates serve as building blocks for the synthesis of more complex molecules. For instance, it can be used to prepare quaternary ammonium salts, which find applications in various fields like ionic liquids and phase-transfer catalysis [].
Diethylmethylamine can act as a catalyst for certain polymerization reactions. It can initiate the formation of specific polymers, potentially leading to the development of novel materials with desired properties. Research is ongoing to explore its potential in the synthesis of advanced polymers for various applications [].
Diethylmethylamine can be used in the preparation of ionic liquids, which are molten salts with unique properties. These ionic liquids can be tailored for specific applications like electrolytes in batteries, catalysts in chemical reactions, and solvents for various materials [].
N,N-Diethylmethylamine is a tertiary amine with the chemical formula CHN. It appears as a clear, colorless to pale yellow liquid at room temperature and possesses a strong odor. This compound is known for its role in various industrial and scientific applications, including organic synthesis, analytical chemistry, and as a solvent in water desalination processes. Due to its chemical structure, N,N-diethylmethylamine exhibits unique properties that make it valuable in different
N,N-Diethylmethylamine can undergo several chemical transformations:
N,N-Diethylmethylamine is classified as an acute oral and inhalation toxin. While specific limits for acute and chronic toxicity have not been established, exposure can lead to respiratory tract irritation and potential central nervous system depression. Ingestion of significant amounts may result in serious health effects, including methemoglobinemia and blood abnormalities . Additionally, studies have indicated that it may interact with biological systems in ways that could affect enzyme kinetics, particularly in studies involving trimethylamine dehydrogenase .
N,N-Diethylmethylamine is utilized in various fields:
Research has explored the interactions of N,N-diethylmethylamine with different substrates and surfaces:
N,N-Diethylmethylamine shares structural similarities with several other amines. Here are some comparable compounds:
| Compound Name | Structure | Unique Characteristics |
|---|---|---|
| N,N-Dimethylethylamine | CHN | Lower molecular weight; used in similar applications |
| Triethylamine | CHN | Exhibits different stereodynamics compared to N,N-diethylmethylamine |
| N,N-Dimethylamine | CHN | Less sterically hindered than N,N-diethylmethylamine |
N,N-Diethylmethylamine is unique due to its larger ethyl groups compared to other dimethylamines, which influences its physical properties and reactivity. The presence of these ethyl groups contributes to its distinct odor and flammability characteristics while also affecting its interactions in biological systems and
The molecular structure of N,N-Diethylmethylamine exhibits significant conformational flexibility due to the presence of rotatable methylene carbon-nitrogen sigma bonds [1] [2]. These C-N sigma bonds allow for multiple molecular conformations through rotation around the C2-N1 and C3-N1 bond axes, where the dihedral angles φ1(C4C2N1C3) and φ2(C5C3N1C2) can adopt various orientations [2]. The rotational freedom around these sigma bonds results from the relatively low energy barriers associated with single bond rotation, enabling rapid interconversion between different conformational states at ambient conditions [1] [2].
Gas electron diffraction studies combined with vibrational spectroscopy have identified four major conformers of N,N-Diethylmethylamine, designated as tt (trans-trans), g+t, g-t, and g+g+ based on the orientations of the ethyl groups relative to the central nitrogen atom [2]. Each conformer is characterized by specific dihedral angles that define the spatial arrangement of the methylene carbons around the nitrogen center [2]. The conformational interconversion occurs through rotation about the methylene carbon-nitrogen sigma bonds, with the energy differences between conformers being sufficiently small to allow thermal population of multiple forms under normal conditions [1] [2].
The trans-trans (tt) conformer represents the most thermodynamically stable configuration of N,N-Diethylmethylamine according to gas electron diffraction analysis [2]. This conformer is characterized by dihedral angles of φ1 = 170(4)° and φ2 = -170°, indicating that both ethyl groups adopt trans orientations relative to the methyl group on nitrogen [2]. The enhanced stability of the tt conformer can be attributed to the presence of two trans CNCC fragments, which minimize steric interactions between the terminal methyl groups of the ethyl substituents [2].
Experimental gas electron diffraction data revealed that the tt conformer accounts for 35(14)% of the total population, making it the predominant species in the gas phase [2]. The structural parameters of the tt conformer include average bond lengths of r(N-C) = 1.462(2) Å and r(C-C) = 1.523(3) Å, with bond angles of ∠CNC = 111.6(5)° and ∠NCC = 114.5(5)° [2]. The conformational stability is further supported by vibrational spectroscopy, where characteristic N-C stretching frequencies at 773 cm⁻¹ in the gas phase and 776 cm⁻¹ in the liquid phase are assigned exclusively to the tt conformer [2].
The energy differences correlate directly with the number of trans CNCC fragments present in each conformer [2]. The tt and g+t conformers, containing two and one trans fragments respectively, exhibit greater stability compared to the g-t and g+g+ conformers, which possess one and zero trans fragments [2]. This relationship demonstrates that conformational preferences in N,N-Diethylmethylamine are governed primarily by steric interactions between ethyl groups and the central methyl substituent [2].
Multiple computational methods show consistent energy ordering, although absolute values vary with the level of theory employed [2]. MP2/6-311+G** calculations yield similar relative energies of 0.6, 4.7, and 3.9 kJ/mol for the g+t, g-t, and g+g+ conformers respectively [2]. The computational predictions align well with experimental populations determined by gas electron diffraction, validating the theoretical approaches used for conformational analysis [2].
Density functional theory (DFT) has proven highly effective for investigating the conformational properties of N,N-Diethylmethylamine, providing accurate structural parameters and relative energies for different conformational isomers [2] [3]. B3LYP calculations with various basis sets have been systematically employed to optimize geometries and compute harmonic vibrational frequencies for all major conformers [2]. The DFT approach enables comprehensive conformational analysis by calculating energy differences, structural parameters, and vibrational properties that can be directly compared with experimental gas electron diffraction and spectroscopic data [2].
The B3LYP functional demonstrates particular utility for conformational studies of N,N-Diethylmethylamine due to its balanced treatment of exchange and correlation effects [2] [4]. Calculations using the 6-311+G** basis set provide scaled force constants that accurately reproduce experimental vibrational frequencies when appropriate scaling factors are applied (0.9197 for C-H stretching and 0.9841 for other coordinates) [2]. The computed harmonic frequencies enable assignment of characteristic vibrational bands to specific conformers, particularly the diagnostic N-C stretching modes that appear at distinct frequencies for each conformational isomer [2].
DFT methods also facilitate the calculation of thermodynamic properties necessary for determining conformational populations at finite temperatures [2]. Thermal population distributions computed from B3LYP energies show reasonable agreement with experimental gas electron diffraction populations, although discrepancies arise due to differences between gas-phase experimental conditions and theoretical harmonic oscillator approximations [2]. The integration of DFT calculations with experimental techniques provides a comprehensive understanding of conformational behavior that neither approach could achieve independently [3].
The B3LYP-D3(BJ)/Def2-TZVP computational approach represents a state-of-the-art method for accurate conformational analysis of organic molecules, incorporating dispersion corrections essential for weak intermolecular interactions [4] [5]. This method combines the proven B3LYP hybrid functional with Grimme's D3 dispersion correction using Becke-Johnson damping and the def2-TZVP triple-zeta basis set with polarization functions [4] [5]. For N,N-Diethylmethylamine conformational studies, this level of theory provides excellent accuracy for both structure optimization and energy calculations while maintaining reasonable computational efficiency [4] [5].
The dispersion correction in B3LYP-D3(BJ) is particularly important for conformational analysis because it accurately captures van der Waals interactions between different parts of the molecule that become significant in compact conformers like g+g+ [4] [5]. The Becke-Johnson damping function prevents artificial attractive interactions at short distances while properly describing long-range dispersion effects [5]. Combined with the def2-TZVP basis set, which includes diffuse and polarization functions necessary for accurate description of electron density distributions, this method provides a reliable computational framework for conformational energy differences [4] [5].
Recent benchmarking studies have demonstrated that B3LYP-D3(BJ)/def2-TZVP calculations achieve excellent agreement with experimental data for conformational preferences in organic molecules [4] [5]. The method shows superior performance compared to smaller basis sets or undispersion-corrected functionals, particularly for systems where weak interactions play important roles in determining conformational stability [4] [5]. For glycine conformational analysis, B3LYP-D3(BJ)/def2-TZVP achieved the lowest mean squared deviation from experimental NMR coupling constants, validating its accuracy for conformational studies [4].
Domain-based Local Pair Natural Orbital Coupled Cluster Singles Doubles with perturbative Triples [DLPNO-CCSD(T)] represents the current gold standard for high-accuracy conformational energy calculations [6] [7] [8]. This method recovers greater than 99.9% of the canonical CCSD(T) correlation energy while achieving near-linear scaling with system size, making it computationally feasible for medium-sized molecules like N,N-Diethylmethylamine [6] [7]. DLPNO-CCSD(T) calculations provide benchmark-quality conformational energy differences that can validate or correct results from more approximate DFT methods [6] [7].
The DLPNO approach localizes occupied orbitals and constructs pair natural orbitals for each electron pair, enabling efficient truncation of the virtual orbital space without significant loss of accuracy [6] [7]. For conformational studies, different PNO threshold settings (NormalPNO, TightPNO, VeryTightPNO) allow control over the accuracy-efficiency trade-off [6] [7]. TightPNO settings typically provide sufficient accuracy for conformational energy differences while maintaining computational tractability [6] [7]. Complete PNO space extrapolation can be employed to further reduce residual errors from orbital truncation [6] [7].
Flammable;Corrosive;Acute Toxic;Irritant